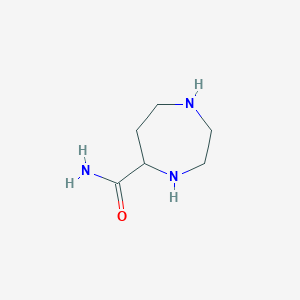

1,4-Diazepane-5-carboxamide

Description

BenchChem offers high-quality 1,4-Diazepane-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diazepane-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepane-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(10)5-1-2-8-3-4-9-5/h5,8-9H,1-4H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXKGXBEQDZZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630495 | |

| Record name | 1,4-Diazepane-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220364-88-5 | |

| Record name | 1,4-Diazepane-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Dynamics and Therapeutic Applications of 1,4-Diazepane-5-carboxamide Scaffolds in Modern Medicinal Chemistry

Introduction: The Evolution of the Homopiperazine Scaffold

In the pursuit of novel chemical space, medicinal chemists frequently seek to escape the "flatland" of planar, sp2-hybridized aromatic rings. The 1,4-diazepane (homopiperazine) ring—a seven-membered heterocyclic system—has emerged as a highly versatile scaffold[1]. Compared to the ubiquitous six-membered piperazine ring, 1,4-diazepane introduces an additional methylene group. This single-carbon expansion fundamentally alters the ring's conformational dynamics, introducing a non-planar, flexible geometry that allows for highly specific interactions within deep or complex protein binding pockets[2].

Specifically, the 1,4-diazepane-5-carboxamide derivative provides a critical "third exit vector" for structure-based drug design (SBDD)[2]. By functionalizing the C5 position with a carboxamide group, researchers can project substituents into adjacent sub-pockets (such as the S2 pocket in proteases), a feat geometrically impossible with standard 1,4-disubstituted piperazines[2]. This whitepaper explores the physicochemical properties, synthetic methodologies, and pharmacological applications of this highly valuable chemotype.

Physicochemical Properties & Drug-Likeness

The 1,4-diazepane-5-carboxamide core inherently possesses properties that align perfectly with Lipinski’s Rule of Five, while simultaneously maximizing the fraction of sp3-hybridized carbons (

Quantitative Data Summary: Scaffold Properties

| Property | Typical Range (Substituted Scaffold) | Pharmacological & Structural Significance |

| Molecular Weight | 157.17 - 457.54 g/mol | Highly tunable; allows for extensive functionalization without exceeding the 500 Da threshold[4][5]. |

| 0.75 - 0.89 | Enhances 3D structural complexity, improving target specificity and aqueous solubility[3]. | |

| LogP | -0.40 to 1.86 | Optimal lipophilicity for oral bioavailability, membrane permeability, and avoiding non-specific binding[3][4]. |

| H-Bond Donors | 1 - 3 | Facilitates critical target interactions (e.g., binding to G143 in the SARS-CoV-2 Mpro active site)[2]. |

| H-Bond Acceptors | 3 - 6 | Enables versatile hydrogen-bonding networks within deep, solvent-exposed protein pockets[6]. |

Pharmacological Applications and Target Engagement

The unique conformational flexibility of the 1,4-diazepane-5-carboxamide scaffold has led to its successful deployment across diverse therapeutic areas.

A. Selective Cannabinoid Receptor 2 (CB2) Agonists

High-throughput screening campaigns have identified aryl 1,4-diazepane carboxamides as potent and highly selective agonists for the CB2 receptor, with minimal activity at the psychoactive CB1 receptor[7]. Early hit compounds suffered from low metabolic stability in liver microsomes; however, optimization of the carboxamide substituents and the diazepane ring vectors successfully yielded candidates with excellent pharmacokinetic profiles and high efficacy in treating neuroinflammatory conditions and spasticity[7].

CB2 Receptor activation pathway by 1,4-diazepane-5-carboxamide agonists.

B. SARS-CoV-2 Main Protease (Mpro) Inhibitors

In the rapid development of antivirals, the 1,4-diazepane scaffold was utilized to optimize binding within the S2 pocket of the SARS-CoV-2 Mpro[2]. By replacing a piperazine ring with a 1,4-diazepane-5-carboxamide, medicinal chemists gained a crucial third exit vector. This allowed the amide moiety to interact with the S1 pocket (forming an H-bond with H163) while the newly introduced C5 substituent projected deeply into the hydrophobic S2 pocket, significantly accelerating the hit-to-lead optimization process[2].

C. Anticancer Agents and MMP-9 Inhibition

Derivatives containing the carboxamide linkage have demonstrated potent antiproliferative activity against B-cell leukemic cell lines (Reh)[8]. Furthermore, related 1,4-diazepane-5-carboxamide structures, particularly those featuring hydroxamate groups, have been developed as potent inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme heavily implicated in tumor angiogenesis and extracellular matrix degradation[9].

Experimental Workflows: Synthesis and Validation Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocol details the synthesis of a highly functionalized 1,4-diazepane-5-carboxamide library. As an application scientist, I emphasize the causality behind each reagent choice to ensure the system remains robust.

Protocol A: High-Throughput Synthesis of 1,4-Diazepane-5-carboxamides

Step 1: Reductive Amination (N-Alkylation)

-

Procedure: Dissolve methyl 1,4-diazepane-5-carboxylate (1.0 equiv) and an aryl aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 30 minutes to allow iminium ion formation. Add sodium triacetoxyborohydride (

, 1.5 equiv) and stir at room temperature for 12 hours[2]. -

Causality:

is explicitly chosen over sodium cyanoborohydride ( -

Self-Validation Check: Perform LC-MS. If unreacted aldehyde is detected, add polymer-supported tosylhydrazine (PS-TsNHNH2) scavenger resin, stir for 2 hours, and filter. This ensures the intermediate is >95% pure before proceeding.

Step 2: Saponification (Ester Cleavage)

-

Procedure: Dissolve the purified intermediate in a 3:1 mixture of THF and

. Add lithium hydroxide monohydrate ( -

Causality: The THF/

biphasic system ensures complete solubility of both the lipophilic organic intermediate and the inorganic base. -

Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf ester spot completely converts to the baseline-retained carboxylic acid.

Step 3: Amide Coupling (Vector 3 Functionalization)

-

Procedure: To the free carboxylic acid in DMF, add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to form the active ester. Add the desired primary or secondary amine (1.2 equiv) and stir for 4 hours[2].

-

Causality: HATU is selected over standard carbodiimides (like EDC/HOBt) because it generates a highly reactive HOAt ester. This extreme reactivity is mandatory to overcome the significant steric hindrance presented by the adjacent 7-membered diazepane ring, ensuring high yields and preserving enantiomeric purity.

Step-by-step synthetic workflow for 1,4-diazepane-5-carboxamide derivatives.

Protocol B: In Vitro Metabolic Stability Validation

Because early 1,4-diazepane hits often suffer from poor microsomal stability[7], validating the metabolic half-life of newly synthesized carboxamides is critical.

-

Procedure: Incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C. Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing an internal standard.

-

Causality: The NADPH-regenerating system is required to sustain Cytochrome P450 (CYP) activity over the 60-minute assay. Quenching with cold acetonitrile immediately precipitates the microsomal proteins, halting enzymatic degradation and providing a clean matrix for subsequent LC-MS/MS quantification.

-

Self-Validation Check: Run Verapamil and Dextromethorphan concurrently as high- and low-clearance positive controls, respectively. The assay is only deemed valid if the intrinsic clearance (

) of these controls falls within historically established laboratory ranges.

Conclusion

The 1,4-diazepane-5-carboxamide scaffold represents a paradigm shift from traditional planar heterocycles. By offering a highly flexible, sp3-rich core with a unique third exit vector, it empowers medicinal chemists to engage difficult targets—from deep protease pockets like SARS-CoV-2 Mpro to complex GPCRs like CB2. Through rigorous, self-validating synthetic protocols and careful attention to physicochemical properties, this chemotype will continue to be a cornerstone of modern drug discovery.

References

-

1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability Bioorganic & Medicinal Chemistry Letters[Link]

-

Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Journal of Cancer Therapy (Scientific Research Publishing)[Link]

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations ACS Publications[Link]

-

Synthesis and evaluation of a series of caffeic acid derivatives as anticancer agents ResearchGate[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. SureChEMBL [surechembl.org]

- 5. PubChemLite - 7-oxo-1,4-diazepane-5-carboxamide (C6H11N3O2) [pubchemlite.lcsb.uni.lu]

- 6. (5R)-N-hydroxy-4-(4-methoxyphenyl)sulfonyl-7-oxo-1-propan-2-yl-1,4-diazepane-5-carboxamide | C16H23N3O6S | CID 44264021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 9. researchgate.net [researchgate.net]

Therapeutic Potential of 1,4-Diazepane-5-carboxamide Scaffolds in Drug Discovery

The 1,4-Diazepane-5-carboxamide scaffold represents a sophisticated evolution in peptidomimetic drug design. Unlike the ubiquitous 1,4-benzodiazepines, this fully saturated or partially unsaturated 7-membered ring system offers a distinct three-dimensional vector for side-chain presentation, making it an ideal template for mimicking

This guide synthesizes the structural rationale, synthetic protocols, and therapeutic applications of this scaffold, designed for immediate application in medicinal chemistry programs.

Structural Logic & Pharmacophore Modeling

The Conformational Advantage

The 1,4-diazepane ring (homopiperazine) is structurally distinct from its 6-membered counterpart (piperazine). The introduction of a carboxamide group at the C5 position creates a chiral handle that serves two critical functions:

-

H-Bond Directionality: The C5-carboxamide acts as a hydrogen bond donor/acceptor motif, often mimicking the

or -

Vector Control: The flexibility of the 7-membered ring allows the scaffold to adopt a "twisted-boat" or "chair-like" conformation, enabling substituents at N1 and N4 to occupy distinct spatial regions (hydrophobic pockets) without steric clash.

Peptidomimetic Design Cycle

The transition from a bioactive peptide to a small molecule drug often fails due to the loss of secondary structure. The 1,4-diazepane-5-carboxamide locks the backbone dihedral angles (

Figure 1: The iterative design cycle transforming native peptides into stable 1,4-diazepane peptidomimetics.

Synthetic Protocols: A Self-Validating System

To ensure reproducibility and scalability, we prioritize a Solid-Phase Peptide Synthesis (SPPS) approach. This method allows for the rapid generation of libraries with high diversity at the N1 and N4 positions.

Protocol A: Solid-Phase Synthesis on Rink Amide Resin

Objective: Synthesize a library of 1,4-diazepane-5-carboxamides with variable N1-acyl and N4-alkyl groups.

Reagents:

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Building Block: Fmoc-Ornithine(Alloc)-OH or Fmoc-Dpr(Alloc)-OH (Diaminopropionic acid).

-

Alkylation Agent:

-Halo acids or aldehydes (for reductive amination).

Step-by-Step Methodology:

-

Resin Loading & Deprotection:

-

Swell Rink Amide resin in DMF (30 min).

-

Deprotect Fmoc using 20% Piperidine/DMF (

min). Wash with DMF/DCM.[1]

-

-

Scaffold Anchoring:

-

Couple Fmoc-Dpr(Alloc)-OH (3 eq) using HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 hours.

-

Validation: Kaiser Test (Ninhydrin) should be negative (colorless beads).

-

-

N-Alkylation (The Critical Step):

-

Remove Fmoc (20% Piperidine).[1]

-

React the free

-amine with 2-nitrobenzenesulfonyl chloride (2-NsCl) to activate the amine for alkylation. -

Perform Mitsunobu alkylation or direct alkylation with an allyl-bromide derivative to introduce the carbon chain required for ring closure.

-

Alternative (Easier): Reductive amination with an Fmoc-amino-aldehyde.

-

-

Ring Closure (Cyclization):

-

Remove Alloc protecting group (Pd(PPh

) -

Perform intramolecular cyclization (if linear precursor was built) or react with a bifunctional linker (e.g., 1,2-dibromoethane) if starting from a resin-bound diamine.

-

Preferred Route for 5-Carboxamide: Use Fmoc-Glu(Allyl)-OH . Convert side chain allyl ester to aldehyde, then reductive amination with resin-bound amine, followed by lactamization.

-

-

Cleavage:

-

Treat resin with TFA/TIS/H

O (95:2.5:2.[1]5) for 2 hours. -

Precipitate in cold diethyl ether.

-

Self-Validating Checkpoint:

-

LC-MS Confirmation: The crude product must show a major peak corresponding to

. -

1H NMR Diagnostic: Look for the distinct diastereotopic splitting of the ring methylene protons (

2.5–4.0 ppm) indicating rigid ring formation.

Therapeutic Case Studies

Case Study 1: Neurodegeneration (Sigma-1 Receptor Ligands)

The Sigma-1 receptor (

-

Mechanism: 1,4-Diazepane derivatives act as high-affinity ligands. The N4-benzyl substituent typically occupies the primary hydrophobic pocket, while the 5-carboxamide moiety engages in hydrogen bonding with Glu172 or Asp126 in the receptor binding site.

-

Key Result: A serine-derived 1,4-diazepane demonstrated a

of 7.4 nM for

Case Study 2: Amyloid- Aggregation Inhibition

Small molecules containing the 1,4-diazepane scaffold have shown efficacy in disrupting A

-

Mechanism: The flexible cationic nature of the diazepane ring (at physiological pH) interacts with the negatively charged residues (Glu22, Asp23) of the A

peptide, while the 5-carboxamide mimics the peptide backbone, interfering with -

Outcome: Derivatives showed up to 57% inhibition of A

-induced cytotoxicity in HT22 hippocampal cells [2].

Quantitative Data Summary

Table 1: Comparative Potency of 1,4-Diazepane Derivatives vs. Standards

| Compound Class | Target | Potency ( | Selectivity Ratio | Reference |

| 1,4-Diazepane-5-carboxamide | Sigma-1 Receptor | 53x ( | [1] | |

| N-Benzyl-1,4-diazepane | A | 34% Inhibition (at 10 | N/A | [2] |

| Suvorexant (Control) | Orexin Receptors | Dual antagonist | [3] | |

| Pyrazolo-diazepine | CDK9 Kinase | 156x (CDK9/CDK2) | [4] |

Visualizing the Synthetic Workflow

The following diagram illustrates the optimized solid-phase synthesis route for generating library diversity.

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for 1,4-diazepane-5-carboxamide libraries.

References

-

1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) receptor affinity and selectivity. Source: European Journal of Medicinal Chemistry (2009). URL:[Link]

-

Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Source: UWSpace (University of Waterloo Thesis, 2025). URL:[Link]

-

Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist. Source: Journal of Medicinal Chemistry (2010). URL:[Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Source: Cardiff University (ORCA) / European Journal of Medicinal Chemistry. URL:[Link]

-

Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Source: Journal of Combinatorial Chemistry (2008). URL:[Link]

Sources

The Strategic Role of Diazepane-5-Carboxamide and 1,4-Diazepane Scaffolds as Peptidomimetic Building Blocks

Executive Summary

The development of molecules capable of targeting protein-protein interactions (PPIs) remains one of the most formidable challenges in modern drug discovery. Native peptides often exhibit high target affinity but suffer from rapid proteolytic degradation and poor membrane permeability. To bridge the gap between biologics and small molecules, the 1,4-diazepane-5-carboxamide scaffold has emerged as a premier peptidomimetic building block. By acting as a conformationally constrained dipeptide isostere, this scaffold effectively mimics the essential topological components of

Mechanistic Rationale: The 1,4-Diazepane Scaffold

When designing inhibitors for PPIs, researchers frequently target

The diazepane-5-carboxamide core acts as a functional dipeptide surrogate. The seven-membered ring restricts the

Caption: Logical progression from native peptide to diazepane-5-carboxamide constrained peptidomimetic.

Translational Case Studies

Dual-Action SARS-CoV-2 Inhibitors

Recent advancements in antiviral therapeutics have leveraged diazepane-based isosteres to disrupt the interaction between the SARS-CoV-2 Spike protein (RBD) and the host ACE2 receptor. Researchers rationally designed peptidomimetics based on the ACE2

Apoptosis Inhibition via QM31

Beyond viral targets, the 3,7-dioxo-1,4-diazepane-5-carboxamide core has been successfully utilized in oncology. The molecule known as 2 [2] (N-(2-amino-2-oxoethyl)-N,1-bis[2-(2,4-dichlorophenyl)ethyl]-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide) demonstrates how extensive substitution on the diazepane nitrogen atoms can yield potent apoptosis inhibitors. The rigid core properly orients the hydrophobic diphenylpropyl and dichlorophenethyl groups to interlock with complex protein binding pockets that native peptides cannot stably occupy.

Conformational Restriction of -Amino Acids

The synthesis of3

3[3] provides another highly versatile platform. By cyclizing linear precursors into a diazepane ring, researchers create a scaffold that resists enzymatic cleavage while presenting side chains in a geometry that closely mimics nativeQuantitative Performance Profile

To highlight the efficacy of diazepane-5-carboxamide integrations, the following table synthesizes the quantitative improvements observed when transitioning from native peptides to diazepane-constrained mimetics.

| Compound / Scaffold | Target Application | Native Peptide Profile | Peptidomimetic Profile | Key Structural Modification |

| ACE2 | SARS-CoV-2 Spike/ACE2 PPI | Low affinity (~mM range), rapid proteolysis | Enhanced affinity ( | Insertion of Fmoc-diazepan-5-one replacing Gly-Phe / Leu-Phe |

| QM31 | Apoptosis Inhibition | N/A (Flexible linear precursors lack stable binding) | High specificity, potent inhibition | 3,7-dioxo-1,4-diazepane-5-carboxamide core integration |

| 1,4-Diazepane-2,5-dione | General | Rapid degradation ( | Extended stability ( | Cyclization of |

Advanced Synthetic Workflow: Solid-Phase Integration

Integrating a sterically hindered, conformationally restricted building block like Fmoc-diazepane-5-carboxamide into a peptide chain requires precise optimization of standard Solid-Phase Peptide Synthesis (SPPS). The following protocol is designed as a self-validating system , ensuring that causality drives every experimental choice.

Rationale for Reagent Selection

-

Solvent Optimization: During the synthesis of the diazepane intermediate,1 [1]. Causality: 1,2-DCE significantly enhances the solubility of the constrained intermediate, driving the cyclization yield from 75% to 85%.

-

Coupling Reagent: HATU is selected over standard HBTU. Causality: The secondary amine and the constrained nature of the diazepane ring present severe steric hindrance. HATU generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling to completion.

Step-by-Step SPPS Protocol

-

Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes to maximize the accessibility of functional groups.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

-

Coupling the Diazepane Block:

-

Dissolve 3.0 equivalents of the Fmoc-diazepane-5-carboxamide building block and 2.9 equivalents of HATU in a minimal volume of 1,2-DCE/DMF (1:1 v/v).

-

Add 6.0 equivalents of DIPEA to initiate activation.

-

Add the mixture to the resin and agitate for 2 hours at room temperature.

-

-

In-Process Quality Control (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample of the resin. Self-Validation: A blue color indicates unreacted amines (failed coupling), triggering an automatic re-coupling cycle. A yellow color confirms successful integration.

-

Chain Elongation: Continue standard SPPS for the remaining amino acids.

-

Cleavage & Global Deprotection: Treat the resin with TFA/TIPS/H

O (95:2.5:2.5) for 2 hours. -

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Caption: Self-validating SPPS workflow for integrating diazepane-5-carboxamide building blocks.

Conclusion

The utilization of diazepane-5-carboxamide and related 1,4-diazepane scaffolds represents a paradigm shift in peptidomimetic design. By enforcing strict conformational rigidity, these building blocks overcome the inherent limitations of native peptides, yielding compounds with superior target affinity and metabolic stability. As demonstrated in applications ranging from SARS-CoV-2 dual-action inhibitors to potent apoptosis regulators, mastering the chemical integration of these constrained isosteres is essential for the next generation of drug development.

References

-

Tedesco, F., Calugi, L., Lenci, E., & Trabocchi, A. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry, ACS Publications.[Link]

-

PubChem. N-(Carbamoylmethyl)-N,1-bis(2,4-dichlorophenethyl)-4-(3,3-diphenylpropyl)-3,7-dioxohexahydro-1H-1,4-diazepine-5-carboxamide (QM31). National Center for Biotechnology Information.[Link]

-

Sathe, M., Ghorpode, R., & Kaushik, M. P. (2006).

-Amino Acids. Chemistry Letters, Oxford Academic.[Link]

Sources

Pharmacophore Modeling of 1,4-Diazepane-5-carboxamide Derivatives

A Technical Guide to Targeting Cannabinoid Receptor 2 (CB2)

Executive Summary

This guide details the computational strategy for modeling 1,4-diazepane-5-carboxamide derivatives , a privileged scaffold in the development of selective Cannabinoid Receptor 2 (CB2) agonists . Unlike rigid heterocycles, the 1,4-diazepane core presents unique challenges due to its seven-membered ring flexibility. This document outlines a self-validating pharmacophore modeling protocol designed to overcome conformational ambiguity and optimize selectivity against the psychotropic CB1 receptor.

Structural Context & Therapeutic Target

The 1,4-diazepane-5-carboxamide scaffold has emerged as a critical chemotype for developing non-narcotic analgesics and anti-inflammatory agents.

-

Mechanism: Full Agonism.[1][4][5] Activation of CB2 inhibits adenylyl cyclase (Gi/o-coupled) and modulates MAPK pathways, reducing neuroinflammation without triggering the central side effects associated with CB1.

-

Key Structural Challenge: The 7-membered diazepane ring is highly flexible, capable of adopting multiple low-energy conformers (chair, twist-chair, boat, twist-boat). Accurate pharmacophore modeling requires identifying the specific bioactive conformation —often a twist-chair geometry stabilized by intramolecular interactions or specific receptor constraints.

The "Warhead" Configuration

In high-affinity ligands (e.g., Boehringer Ingelheim’s Compound 81), the 5-carboxamide moiety functions as a critical hydrogen-bond donor/acceptor system, while the N1 and N4 positions bear hydrophobic aryl/sulfonyl substituents that occupy the receptor’s lipid-facing pockets.

Pharmacophore Modeling Workflow

Expertise Note: Standard rigid-body alignment fails for diazepanes. The protocol below enforces a "Conformational Ensemble" approach to ensure the bioactive shape is not discarded during preprocessing.

Phase A: Ligand Preparation & Conformational Analysis

-

Protonation State: At physiological pH (7.4), the N1 and N4 nitrogens are typically tertiary amides or sulfonamides (non-basic) or tertiary amines (basic). Calculate pKa explicitly; if N1 is acylated/sulfonylated, the ring loses basicity, altering the preferred pucker.

-

Ensemble Generation: Use a high-temperature molecular dynamics (MD) snapshotting or a systematic search (e.g., OMEGA or conformational expansion) to generate 50–100 conformers per ligand.

Phase B: Pharmacophore Feature Mapping

Construct the hypothesis based on the following four-point interaction model typical for CB2 agonists:

| Feature ID | Type | Chemical Moiety | Receptor Interaction (Hypothetical) |

| D1 | H-Bond Donor | Carboxamide -NH | H-bonds to Ser/Thr residues (e.g., Ser112 or similar in TM3/EC2 region). |

| A1 | H-Bond Acceptor | Carboxamide -C=O | H-bonds to backbone amides or conserved residues. |

| H1 | Hydrophobic/Aromatic | N1-Substituent (Aryl) | Pi-stacking interactions with Trp6.48 (Toggle Switch) or Phe residues. |

| H2 | Hydrophobic | N4-Substituent | Occupies the lipid-facing crevice; critical for CB2 vs CB1 selectivity. |

Experimental Protocol: Self-Validating Modeling Cycle

Trustworthiness: A model is only as good as its ability to distinguish actives from decoys. Do not proceed to screening without passing the ROC threshold.

Step 1: Training Set Assembly

-

Actives: Select 15–20 diverse 1,4-diazepane-5-carboxamides with

. -

Inactives: Select structurally similar diazepanes with

to force the model to learn subtle SAR (Structure-Activity Relationship) cliffs.

Step 2: Common Feature Hypothesis (CFH) Generation

Align the conformational ensembles of the most active compounds.

-

Constraint: Fix the carboxamide vector. Allow the diazepane ring to "breathe" to align the N1/N4 hydrophobic vectors.

-

Scoring: Use a vector-based scoring function (e.g., cosine similarity of feature vectors).

Step 3: Decoy Validation (The "Litmus Test")

-

Generate a set of 1,000 decoys (physically matched properties: MW, LogP, RotBonds) using the DUD-E methodology.

-

Screen the Training Set + Decoys against your pharmacophore hypothesis.

-

Calculate Metrics:

-

Enrichment Factor (EF1%): Must be > 10.

-

ROC AUC: Must be > 0.75.

-

Correction: If EF1% is low, the hydrophobic features (H1/H2) are likely too loose. Tighten the tolerance radii from 2.0 Å to 1.6 Å.

-

Visualization of Methodologies

Diagram 1: The Conformational Modeling Workflow

This diagram illustrates the decision logic required to handle the flexible 7-membered ring during model generation.

Caption: Logic flow for handling 7-membered ring flexibility. Note the iterative validation loop (orange) essential for high-quality predictive models.

Diagram 2: Pharmacophore Interaction Map (CB2 Context)

A schematic representation of the pharmacophore features mapped to the 1,4-diazepane scaffold.

Caption: Abstract interaction map showing the critical "Warhead" (Carboxamide) and hydrophobic anchors (N1/N4) required for CB2 activation.

Quantitative Data Summary: Key SAR Trends

The following table summarizes the Structure-Activity Relationship (SAR) data that informs the pharmacophore feature weights.

| Structural Region | Modification | Effect on CB2 Affinity ( | Pharmacophore Implication |

| 5-Carboxamide | Removal of C=O | Loss of activity (>1000 nM) | Essential Feature (A1) . Must be present. |

| 5-Carboxamide | N-Methylation | Maintains/Improves activity | Donor (D1) vector directionality is flexible but NH is preferred. |

| N1-Position | Aryl/Heteroaryl | High Affinity (< 10 nM) | Aromatic Feature (H1) . Size restricted (cannot be too bulky). |

| N4-Position | Sulfonyl/Alkyl | Modulates Selectivity | Hydrophobic Feature (H2) . Critical for excluding CB1 binding. |

| Ring Size | Contraction to Piperazine | Loss of Selectivity | Shape Constraint . The 7-membered twist is vital for specific pocket fit. |

References

-

Riether, D., et al. (2011).[3][8] "1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters.

-

Zindell, R., et al. (2011).[8] "Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: Optimization of drug-like properties and target independent parameters." Bioorganic & Medicinal Chemistry Letters.

-

McAtee, L. C., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters.

-

Xing, H., et al. (2017). "Crystal Structure of the Human Cannabinoid Receptor CB2." Cell.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering the 1,4-Diazepane Scaffold: A Technical Guide to Homopiperazine Carboxamide Analogs in Oncology

Executive Summary

The seven-membered 1,4-diazepane (homopiperazine) ring represents a privileged scaffold in modern medicinal chemistry. By expanding the traditional six-membered piperazine ring by a single methylene group, researchers introduce a unique conformational flexibility that allows the molecule to navigate complex steric environments within target active sites. When coupled with a carboxamide linkage, this scaffold gains structural rigidity and critical hydrogen-bonding capabilities, making it a highly potent pharmacophore for oncology applications. This whitepaper synthesizes the mechanistic pathways, quantitative structure-activity relationships (SAR), and validated experimental protocols for evaluating homopiperazine carboxamide analogs in cancer therapeutics.

Pharmacophore Dynamics: The Case for Homopiperazine Carboxamides

The transition from piperazine to homopiperazine is not merely a structural novelty; it is a calculated geometric expansion. The additional methylene group introduces a "puckered" conformation, altering the spatial trajectory of the

When functionalized with an aryl carboxamide moiety, the scaffold's efficacy is drastically amplified. The carboxamide oxygen acts as a "hard" Lewis base and a strong hydrogen-bond acceptor. In contrast, substituting this with a carbothioamide (sulfur) yields a "soft" Lewis base with a larger Van der Waals radius, which disrupts critical hydrogen bonding with the target protein's backbone amides[1]. This fundamental atomic substitution is the primary driver of the differential cytotoxicity observed in leukemic models[1].

Mechanistic Pathways in Oncology

Direct Cytotoxicity in B-Cell Leukemia

Recent literature highlights the targeted efficacy of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives against B-cell leukemia (Reh) cell lines[1]. The structure-activity relationship dictates that electron-withdrawing or halogenated groups (e.g., 3-chloro, 4-fluoro) on the phenyl ring of the carboxamide moiety significantly enhance antiproliferative activity[1]. These analogs induce dose- and time-dependent apoptosis, effectively halting leukemic cell division at low micromolar concentrations[1].

Pan-Subunit Proteasome Inhibition (Overcoming Resistance)

Beyond direct kinase targeting, homopiperazine derivatives (HPDs) such as K-7174 have emerged as a novel class of proteasome inhibitors[2]. The standard-of-care, Bortezomib, primarily targets the

HPDs bypass this limitation through pan-subunit blockade. Crystallographic and biochemical studies reveal that homopiperazine analogs bind directly to the catalytic domains of the

Pan-subunit proteasome inhibition by homopiperazine derivatives vs Bortezomib.

Anti-Metastatic Action via ROCK Inhibition

The homopiperazine scaffold is also the structural core of Fasudil, a potent Rho-associated protein kinase (ROCK) inhibitor[3]. In oncology, the Rho/ROCK pathway regulates focal adhesion and actomyosin contraction—mechanical prerequisites for tumor cell migration[3]. By acting as an ATP-competitive inhibitor at the ROCK kinase domain, homopiperazine derivatives suppress anchorage-independent growth and drastically reduce metastatic dissemination in peritoneal and lung metastasis models[3].

Quantitative Structure-Activity Relationship (SAR)

The following table synthesizes the critical SAR data demonstrating the superiority of the carboxamide linkage over the carbothioamide linkage in homopiperazine analogs against Reh B-cell leukemia cells[1].

| Compound ID | Phenyl Ring Substitution | Linkage Type | IC₅₀ (µM) against Reh Cells |

| 6a | 3-Chloro | Carboxamide | 18 |

| 6b | 4-Fluoro | Carboxamide | 30 |

| 6d | 3-Methoxy | Carboxamide | 30 |

| 7c | 4-Fluoro | Carbothioamide | 65 |

| 7d | 3-Methoxy | Carbothioamide | 55 |

| 7e | 4-Methoxy | Carbothioamide | 70 |

Data Interpretation: The substitution of oxygen (carboxamide) with sulfur (carbothioamide) consistently results in a 2-fold to 3-fold loss in potency, validating the necessity of the hard Lewis base for target engagement[1].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and biological manipulation.

Synthesis of 1-Benzhydryl-4-(phenylcarboxamide)-1,4-diazepane

This three-step workflow ensures high-fidelity functionalization of the homopiperazine ring[4].

-

Preparation of the Benzhydryl Core :

-

Action: Reduce benzophenone using

in methanol, followed by chlorination with -

Causality:

provides a mild, chemoselective reduction of the ketone. Converting the resulting hydroxyl group to a chloride creates a highly reactive electrophile necessary for the subsequent

-

-

N-Alkylation of Homopiperazine :

-

Action: React benzhydryl chloride with an excess of 1,4-diazepane in DMF at 80°C.

-

Causality: An excess of 1,4-diazepane is critical to prevent over-alkylation (forming symmetrically disubstituted byproducts). DMF is chosen as a polar aprotic solvent to stabilize the transition state, while 80°C provides the activation energy required to overcome the steric hindrance of the bulky benzhydryl group.

-

-

Carboxamide Linkage Formation :

-

Action: Cool the intermediate to 0–5°C in methanol, then add the appropriate aryl isocyanate dropwise.

-

Causality: The nucleophilic attack of the secondary amine on the isocyanate carbon is highly exothermic. Cooling to 0–5°C suppresses side reactions, such as the dimerization of isocyanates or the formation of biurets, ensuring a pure urea (carboxamide) linkage[4].

-

Chemical synthesis workflow of homopiperazine carboxamide analogs.

Dual-Assay Cytotoxicity Screening (Self-Validating System)

Relying on a single viability assay can yield false positives due to metabolic interference. This protocol pairs membrane integrity with mitochondrial metabolism[1].

-

Cell Seeding and Treatment Kinetics :

-

Action: Seed Reh cells at

cells/mL. Treat with synthesized analogs at 10, 50, and 100 µM for 24, 48, and 72 hours. -

Causality: Testing across three time points establishes temporal kinetics, allowing researchers to differentiate between acute chemical toxicity (immediate necrosis) and true apoptotic induction (time-dependent degradation).

-

-

Trypan Blue Exclusion Assay (Membrane Integrity) :

-

Action: Mix cell suspension 1:1 with 0.4% Trypan Blue and count via hemocytometer.

-

Causality: This assay directly measures structural membrane integrity. Dead cells with compromised membranes take up the dye, providing an absolute count of necrotic/late-apoptotic cells.

-

-

MTT Assay (Mitochondrial Metabolism) :

-

Action: Add MTT reagent to parallel wells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

-

Causality: The MTT assay measures the metabolic reduction capacity of living cells. By pairing this with Trypan Blue, the protocol creates a self-validating system: if a compound inhibits metabolic activity (MTT) but does not immediately disrupt membranes (Trypan Blue), it indicates a targeted cytostatic or early apoptotic mechanism rather than non-specific lysis[1].

-

References

-

Teimoori, S., et al. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Journal of Cancer Therapy, Vol. 2 No. 4, 2011, pp. 507-514.[Link]

-

Kikuchi, J., et al. "Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding." PLoS One, 2013.[Link]

-

Somlyo, A. V., et al. "The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models." Molecular Cancer Therapeutics, 2006.[Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

- 2. Homopiperazine Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

Conformational analysis of the 1,4-diazepane ring system

An In-Depth Technical Guide to the Conformational Analysis of the 1,4-Diazepane Ring System

Authored by: A Senior Application Scientist

Introduction: The Conformationally Dynamic Scaffold in Modern Drug Discovery

The 1,4-diazepane ring, a saturated seven-membered heterocycle containing nitrogen atoms at positions 1 and 4, represents a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities as antipsychotics, anxiolytics, anticonvulsants, and potent receptor antagonists.[1][2][3] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure. Unlike rigid six-membered rings, the seven-membered 1,4-diazepane scaffold possesses significant conformational flexibility.[4] This flexibility allows it to adopt various shapes to fit into biological targets, but it also presents a formidable challenge for rational drug design.

Understanding the conformational landscape—the collection of stable three-dimensional arrangements (conformers) and the energy barriers between them—is therefore not merely an academic exercise. It is a critical prerequisite for designing molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles.[5][6] This guide provides a comprehensive overview of the principal conformations of the 1,4-diazepane system and delineates the synergistic experimental and computational methodologies required for its rigorous analysis.

Part 1: The Conformational Landscape of the 1,4-Diazepane Ring

The conformational flexibility of saturated seven-membered rings is well-documented.[4] The 1,4-diazepane system can exist in several low-energy conformations, primarily belonging to chair, boat, and twist-boat/twist-chair families. The relative energies of these conformers are dictated by a delicate balance of torsional strain (eclipsing interactions), transannular strain (non-bonded interactions across the ring), and angle strain.

Earlier studies often highlighted a preference for a twist-chair (TC) conformer.[4] This preference is largely driven by the avoidance of unfavorable eclipsing interactions within the N-CH₂-CH₂-N moiety that destabilize the classic chair and boat forms.[4] However, extensive research combining NMR spectroscopy, X-ray crystallography, and molecular modeling has revealed that twist-boat (TB) conformations can also be unexpected low-energy, and sometimes globally minimum, conformations, particularly in N,N'-disubstituted derivatives designed as receptor antagonists.[7] In the unsubstituted parent compound, homopiperazine, the solid-state structure reveals a pseudo-chair conformation.[8] For certain substituted derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a true chair conformation with equatorial substituents has been definitively identified in the solid state.[9][10]

This variability underscores a crucial principle: the specific substitution pattern on the ring's nitrogen and carbon atoms profoundly influences the conformational equilibrium.

Key Conformations and Interconversion Pathways

The primary low-energy conformations are in dynamic equilibrium. The diagram below illustrates the plausible interconversion pathways between the major conformational families. The energy barriers for these processes are often low enough to allow for rapid interconversion at room temperature, making their individual study challenging.

Caption: Workflow for integrated conformational analysis of 1,4-diazepane systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution Dynamics

NMR is the most powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the populated states. For flexible systems like 1,4-diazepane, Variable Temperature (VT) NMR and 2D Exchange Spectroscopy (EXSY) are indispensable for resolving individual conformers and quantifying the energy barriers between them. [11]

Causality Behind the Experimental Choice

At room temperature, if the interconversion between conformers is fast on the NMR timescale, the observed spectrum will show a single set of averaged signals. By lowering the temperature, we can slow this exchange process. If the energy barrier is surmounted, distinct sets of signals for each major conformer may appear below a certain temperature (the coalescence temperature). This allows for the direct observation and characterization of the individual species present in the equilibrium. 2D-EXSY can then be used to directly observe the chemical exchange between these distinct conformer signals, confirming their relationship and allowing for the calculation of exchange rates.

Detailed Experimental Protocol: VT and 2D-EXSY NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 1,4-diazepane derivative. [12] * Dissolve the sample in ~0.6 mL of a deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), deuterated toluene (toluene-d₈), or deuterated dichloromethane (CD₂Cl₂)). The choice of solvent is critical; it must not freeze before the coalescence temperature is reached.

-

Transfer the solution to a high-quality NMR tube.

-

-

Initial Spectrum Acquisition (Room Temperature):

-

Record standard ¹H and ¹³C{¹H} NMR spectra at ambient temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher. [12] * Fully assign all proton and carbon signals using 2D techniques (COSY, HSQC, HMBC) as necessary.

-

-

Variable Temperature (VT) ¹H NMR Experiment:

-

Begin decreasing the sample temperature in increments of 10 K. Allow the temperature to equilibrate for 5-10 minutes at each step.

-

Acquire a ¹H spectrum at each temperature, paying close attention to signal broadening, coalescence, and the emergence of new signals.

-

Once significant broadening is observed, reduce the temperature increments to 5 K.

-

Continue until well-resolved spectra for at least two conformers are observed or the solvent limit is reached. Note the coalescence temperature (Tc) for key signals.

-

-

2D-EXSY Spectrum Acquisition (Low Temperature):

-

Set the temperature to a point well below coalescence where conformer signals are sharp and distinct.

-

Acquire a 2D ¹H-¹H EXSY (or ROESY, which also shows exchange cross-peaks) spectrum. The key parameter is the mixing time (tₘ), which should be on the order of the inverse of the exchange rate (1/k). A series of spectra with different mixing times may be necessary.

-

The presence of off-diagonal cross-peaks between signals of the different conformers is direct evidence of chemical exchange.

-

-

Data Analysis:

-

From the VT-NMR data, use the Eyring equation to estimate the free energy of activation (ΔG‡) for the conformational interconversion at the coalescence temperature.

-

From the 2D-EXSY data, integrate the diagonal and cross-peaks to determine the site-to-site exchange rate constants (k). This provides a more accurate measure of the interconversion barriers.

-

Single-Crystal X-Ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous, high-resolution picture of a molecule's conformation in the solid state. [13]While this does not represent the dynamic equilibrium in solution, it offers a precise geometric benchmark of a single, often low-energy, conformer.

Causality Behind the Experimental Choice

The solid-state structure provides definitive proof of a specific, stable conformation. This information is invaluable for validating computational models. [4]If a particular conformation (e.g., twist-boat) is observed in the crystal structure of a potent drug molecule, it provides a strong hypothesis that this geometry may be the "bioactive conformation" responsible for its interaction with the target receptor. [7]

Detailed Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (Self-Validation Step):

-

The ability to grow high-quality single crystals is a prerequisite and serves as a form of sample purity validation.

-

Dissolve the purified 1,4-diazepane derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) to near saturation. [9] * Use the slow evaporation technique: Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks. [14] * Alternatively, solvent diffusion (layering a poor solvent on top of the solution) or vapor diffusion methods can be employed.

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

-

-

Data Collection:

-

Mount the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Perform an initial unit cell determination.

-

Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares refinement until the model converges and provides a good fit to the data (low R-factor).

-

Computational Chemistry: Mapping the Entire Energy Surface

Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the entire conformational energy landscape. They can predict the geometries and relative energies of all stable conformers and the transition states that connect them, providing data that is often inaccessible by experiment alone. [15]

Causality Behind the Experimental Choice

While NMR can identify major conformers in solution and X-ray can pinpoint one in the solid state, neither can easily characterize high-energy transition states or minor, transiently populated conformers. Computational chemistry fills this gap. By calculating the relative Gibbs free energies of all possible conformers, we can predict their equilibrium populations (via the Boltzmann distribution) and compare them directly with experimental NMR data for validation. [16][17]This validated model can then be used with confidence to understand the complete dynamic behavior of the ring.

Detailed Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation:

-

Build an initial 3D model of the 1,4-diazepane derivative using a molecular editor.

-

Perform a comprehensive conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a large number of potential starting geometries. This step is crucial to ensure the entire conformational space is explored.

-

-

Geometry Optimization and Frequency Calculation:

-

For each unique conformer identified in the search, perform a full geometry optimization using a reliable DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). [9][10] * Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

-

-

-

Transition State Searching:

-

To find the energy barriers between key minima (e.g., chair to twist-boat), perform a transition state (TS) search (e.g., using Synchronous Transit-Guided Quasi-Newton (STQN) methods).

-

A subsequent frequency calculation for the TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the interconversion.

-

-

Final Energy Calculation and Analysis:

-

To obtain more accurate energies, it is often beneficial to perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)). [16] * Calculate the relative Gibbs free energies (ΔG) of all conformers and transition states.

-

Use the calculated ΔG values to construct a complete potential energy surface and predict the Boltzmann-weighted population of each conformer at a given temperature for comparison with NMR data.

-

Conclusion

The conformational analysis of the 1,4-diazepane ring system is a complex but essential task in the development of pharmaceuticals based on this scaffold. Its inherent flexibility demands a multi-faceted approach. Solution-state NMR provides critical data on the dynamic equilibrium and interconversion barriers, while solid-state X-ray crystallography delivers an unambiguous structural snapshot of a low-energy conformer. These experimental results are rationalized and expanded upon by computational chemistry, which maps the entire energy landscape. By synergistically applying these three pillars of structural analysis, researchers can move from a vague understanding of a "flexible ring" to a precise, quantitative model of its conformational behavior, paving the way for the truly rational design of next-generation therapeutics.

References

-

Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 3173-3177. Available at: [Link]

-

Parker, D., & Waldron, B. P. (2013). Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii). Organic & Biomolecular Chemistry, 11(16), 2849-2859. Available at: [Link]

-

Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry, 7(8), 793-812. Available at: [Link]

-

Cox, J. M., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. Available at: [Link]

-

Claramunt, R. M., et al. (2012). Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. Magnetic Resonance in Chemistry, 50(7), 507-513. Available at: [Link]

-

Katritzky, A. R., & Ramsden, C. A. (2008). 1,4-Diazepines. In Comprehensive Organic Chemistry II (Vol. 6, pp. 1017-1060). Elsevier. Available at: [Link]

-

Kacemi, K., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1735-1748. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

-

Rojas-Montoya, A., et al. (2021). Synthesis and structural characterization of 1,4-diazepanes derived from 2,2′-(1,3-propanediyldiimino)diphenols. ChemInform, 52(1). Available at: [Link]

-

Sgrignani, J., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1712-1718. Available at: [Link]

-

Smith, S. G., et al. (2015). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry, 80(15), 7486-7494. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

-

Stankiewicz, A., & Rys, B. (n.d.). CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Jagiellonian University. Available at: [Link]

-

Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Oudce. Available at: [Link]

-

Nagel, J., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. Available at: [Link]

-

Sethuvasan, S., et al. (2022). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 7(6). Available at: [Link]

-

Elguero, J., et al. (2017). Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b]d[5][7]iazepine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 709-712. Available at: [Link]

-

Liu, Y., et al. (2011). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Available at: [Link]

-

Carlier, P. R., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(5), 1979-1982. Available at: [Link]

-

Liu, X., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1883. Available at: [Link]

-

Sethuvasan, S., et al. (2022). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 577-584. Available at: [Link]

-

Jones, P. G., & Kuś, P. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1221. Available at: [Link]

-

Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. Available at: [Link]

-

Kaczmarek, E., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. International Journal of Molecular Sciences, 24(11), 9226. Available at: [Link]

-

Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. Available at: [Link]

-

Lobb, K. A., & Clements, J. S. (2012). Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. ISRN Spectroscopy, 2012, 697156. Available at: [Link]

-

St-Amour, R., & St-Jacques, M. (1983). Anomeric effect in seven-membered rings: a conformational study of 2-oxa derivatives of benzocycloheptene by NMR. Journal of the American Chemical Society, 105(1), 120-127. Available at: [Link]

-

Kumar, A., et al. (2026). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

-

Fabritiis, G. D., & Peczuh, M. W. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(11). Available at: [Link]

-

Badawi, H. M. (2009). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). Journal of Molecular Structure: THEOCHEM, 904(1-3), 57-61. Available at: [Link]

-

Dohm, S., et al. (2023). Chemical accuracy for ligand-receptor binding Gibbs energies through multi-level SQM/QM calculations. Chemical Science, 14(1), 133-146. Available at: [Link]

-

Unknown. (n.d.). Conformational Analysis of Cyclohexane. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ifj.edu.pl [ifj.edu.pl]

Predictive and Empirical Paradigms for Modulating the Metabolic Stability of 1,4-Diazepane-5-carboxamide Motifs

A Technical Guide for Drug Development Professionals

The 1,4-diazepane ring—a seven-membered homopiperazine homolog—is a privileged scaffold in medicinal chemistry. It offers unique conformational flexibility, distinct basicity profiles, and precise spatial vectors for pharmacophore projection, making it highly valuable in targeting CNS receptors (e.g., CB2 agonists, orexin antagonists) and bacterial kinases[1][2][3]. However, when functionalized with a 5-carboxamide group, this motif frequently presents severe pharmacokinetic liabilities, primarily driven by rapid hepatic metabolism.

As a Senior Application Scientist, I have observed that mitigating the metabolic clearance of 1,4-diazepane derivatives requires moving beyond empirical "trial and error." This guide synthesizes the mechanistic causality behind diazepane metabolism, structural optimization strategies, and the self-validating experimental protocols necessary to accurately predict and enhance metabolic stability.

Mechanistic Causality: Why is the 1,4-Diazepane Motif Metabolically Labile?

The metabolic instability of 1,4-diazepane-5-carboxamide motifs is fundamentally a thermodynamic and geometric problem within the Cytochrome P450 (CYP450) active site.

Conformational Entropy and CYP450 Clashing

Compared to the rigid six-membered piperazine ring, the seven-membered diazepane ring possesses higher conformational entropy. This flexibility allows the molecule to sample a wider array of binding poses within the voluminous active sites of CYP3A4 and CYP2D6. Consequently, the probability of a productive metabolic clash—where the highly reactive iron-oxo species (

The primary metabolic pathways involve:

- -Carbon Hydroxylation: The electron-rich nitrogen atoms in the diazepane ring activate adjacent C-H bonds toward hydrogen atom abstraction. The resulting carbon radical undergoes oxygen rebound to form an unstable hemiaminal, which rapidly collapses to cause ring cleavage or N-dealkylation.

-

Amide Hydrolysis & N-Oxidation: While the 5-carboxamide group provides critical hydrogen-bonding interactions for target affinity, it can also influence the binding orientation.

The Paradox of Type II Binding

It is a common heuristic in drug design that incorporating an

CYP450-mediated metabolic degradation pathways of 1,4-diazepane-5-carboxamide motifs.

Structural Optimization: Predictive Strategies

When in silico predictors (such as StarDrop) identify the diazepane ring as the primary Site of Metabolism (SOM)[5], medicinal chemists must employ rational structural modifications. The causality behind these modifications dictates their success:

-

Ring Contraction: Reducing the 1,4-diazepane to a six-membered piperazine or piperidine is the most statistically successful intervention[6]. By reducing conformational flexibility, the molecule is restricted from adopting the productive metabolic pose.

-

Steric Shielding vs. Polar Additions: Counterintuitively, adding polar groups (like hydroxyls or carbonyls) directly to the 1,4-diazepane ring often decreases metabolic stability[6]. This is because the added polarity can introduce new hydrogen-bonding interactions within the CYP active site that anchor the molecule in a vulnerable orientation. Instead, incorporating bulky alkyl groups adjacent to the labile

-carbons provides steric hindrance against the heme-iron. -

Deuteration: If the N-alkyl group is the primary site of clearance, replacing hydrogen with deuterium (e.g., a

group) leverages the kinetic isotope effect. Because the C-D bond is stronger than the C-H bond, the activation energy for abstraction increases, effectively shunting metabolism away from this site[5].

Quantitative Impact of Structural Modifications

The following table synthesizes the expected pharmacological impact of various structural interventions on the diazepane scaffold based on established literature[1][5][6].

| Structural Modification Strategy | Mechanistic Rationale | Impact on CYP Binding Pose | Expected Effect on |

| None (Parent 1,4-Diazepane) | Baseline | High conformational flexibility allows multiple productive poses. | High (Rapid clearance) |

| Hydroxyl/Carbonyl Addition | Attempted polarity increase | Anchors molecule via H-bonding, exposing | Increased (Counterintuitive) |

| Ring Contraction (to Piperazine) | Entropy reduction | Restricts active site sampling; forces non-productive clash. | Significantly Decreased |

| N-Alkyl Deuteration (e.g., | Kinetic Isotope Effect | Does not alter pose, but raises activation energy of C-H cleavage. | Moderately Decreased |

| Steric Shielding ( | Steric hindrance | Physically blocks the | Decreased |

Self-Validating Experimental Workflows

To accurately predict the in vivo clearance of 1,4-diazepane-5-carboxamide derivatives, the in vitro assays must be designed as self-validating systems. A self-validating protocol ensures that any observed substrate depletion is strictly due to enzymatic metabolism, ruling out chemical instability or assay artifacts.

Protocol A: High-Throughput Microsomal Stability Assay (HLM/RLM)

This workflow measures the Intrinsic Clearance (

Step-by-Step Methodology:

-

Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

[4]. -

Substrate Addition: Spike the 1,4-diazepane test compound to a final concentration of 1

. (Keep organic solvent concentration <0.5% to prevent CYP inhibition). -

Self-Validation Controls (Critical):

-

Minus-NADPH Control: Incubate the test compound with microsomes but without NADPH. If depletion occurs here, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., plasma esterases).

-

Positive Control: Run a parallel assay with a known high-clearance drug (e.g., Verapamil or Dextromethorphan) to validate the enzymatic viability of the microsome batch.

-

-

Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Extract 50

aliquots at -

Quenching: Immediately quench each aliquot into 150

of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. -

Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the percent remaining compound versus time to calculate the elimination rate constant (

), half-life (

Self-validating in vitro metabolic stability workflow for diazepane derivatives.

Protocol B: CYP450 Difference Spectroscopy (Type I vs. Type II Binding)

To determine if the 5-carboxamide motif is inducing Type II binding (heme coordination) or Type I binding (hydrophobic pocket binding), difference spectroscopy is employed[4].

Step-by-Step Methodology:

-

Baseline Establishment: Prepare two cuvettes (sample and reference) containing 470 nM purified CYP3A4 in 100 mM potassium phosphate buffer with 20% glycerol (pH 7.4)[4]. Record a baseline spectrum from 350 to 500 nm at 30°C.

-

Titration: Titrate the 1,4-diazepane-5-carboxamide derivative into the sample cuvette (concentrations ranging from 0.5 to 100

). Add an equal volume of the solvent vehicle to the reference cuvette to negate solvent effects[4]. -

Spectral Analysis:

-

Type I Binding: Indicated by a peak at ~390 nm and a trough at ~420 nm. This suggests the compound displaces the distal water ligand, shifting the heme iron from low-spin to high-spin (typical for substrates).

-

Type II Binding: Indicated by a peak at ~425-430 nm and a trough at ~390-405 nm. This confirms the nitrogen of the diazepane or carboxamide is directly coordinating to the heme iron[4][7].

-

-

Affinity Calculation: Plot the peak-to-trough absorbance difference (

) against substrate concentration to calculate the spectral dissociation constant (

Conclusion

The integration of 1,4-diazepane-5-carboxamide motifs into drug candidates requires a rigorous, mechanistically grounded approach to overcome inherent metabolic liabilities. By understanding that the high conformational entropy of the seven-membered ring drives CYP-mediated clearance, scientists can deploy targeted structural interventions—such as ring contraction, steric shielding, or deuteration—rather than relying on the flawed assumption that Type II heme binding will universally confer stability. Implementing self-validating in vitro workflows ensures that these structural optimizations translate reliably into improved pharmacokinetic profiles in vivo.

References

-

Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters.[Link][1]

-

Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link][6]

-

Peng, C.-C., et al. (2010). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Bioorganic & Medicinal Chemistry.[Link][7]

-

Peng, C.-C., et al. (2012). The Effects of Type II Binding on Metabolic Stability and Binding Affinity in Cytochrome P450 CYP3A4. Archives of Biochemistry and Biophysics.[Link][4]

-

Norcross, N. R., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.[Link][5]

-

Singh, P., et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity.[Link][2]

-

Merck Sharp & Dohme Corp. (2012). Diazepane substituted compounds as orexin receptor antagonists. RU2458924C2.[3]

Sources

- 1. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. RU2458924C2 - Diazepane substituted compounds as orexin receptor antagonists - Google Patents [patents.google.com]

- 4. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Diazepane-5-Carboxamide Scaffold: From Historical Synthesis to Modern Hit-to-Lead Optimization

Executive Summary

The 1,4-diazepane-5-carboxamide motif has evolved from a serendipitous byproduct of peptide synthesis into a highly privileged scaffold in modern medicinal chemistry. By offering a flexible 7-membered ring system with distinct, highly tunable exit vectors, it enables researchers to explore complex 3D shape space that rigid 6-membered rings (like piperazines) cannot access. This whitepaper provides an in-depth technical analysis of the historical development, synthetic methodologies, and modern applications of the diazepane-5-carboxamide core, culminating in its recent success in accelerating the hit-to-lead optimization of SARS-CoV-2 Main Protease (Mpro) inhibitors.

Introduction: The Privileged Nature of the 1,4-Diazepane Core

In structure-based drug design (SBDD), the spatial orientation of functional groups—often termed "exit vectors"—dictates a molecule's ability to engage specific binding pockets. The 1,4-diazepane-5-carboxamide scaffold provides three to four distinct exit vectors:

-

N1 Position: Typically functionalized with acyl or sulfonyl groups.

-

N4 Position: Often alkylated or reductively aminated to target lipophilic pockets.

-

C5 Carboxamide: Provides a critical hydrogen-bonding network and an additional vector for structural extension.

Compared to the homologous piperazine ring, the 7-membered diazepane ring exhibits greater conformational flexibility. As demonstrated in recent optimization campaigns for SARS-CoV-2 Mpro inhibitors, this flexibility allows the C5-carboxamide to project into adjacent auxiliary pockets (such as the S1' pocket), an interaction geometrically forbidden for the corresponding piperazine analogs[1].

Historical Perspectives and Synthetic Evolution

Artifacts of Peptide Synthesis

The earliest encounters with the 1,4-diazepane core in a carboxamide/dione context occurred as unintended side reactions during solid-phase peptide synthesis (SPPS). When synthesizing peptides containing aspartic acid

Multicomponent Reactions (MCRs) and Library Generation

Recognizing the pharmacological potential of 7-membered nitrogen heterocycles, synthetic chemists transitioned from accidental discovery to intentional library generation. The Ugi-Joullié three-component reaction (3-CR) became a cornerstone methodology[3]. By reacting cyclic imines with isocyanides and carboxylic acids (or trifluoroacetic acid as a chloroformic acid equivalent), researchers successfully generated highly diverse libraries of drug-like bicyclic hydantoins and 1,4-diazepane-5-carboxamides[3]. This approach allowed for the rapid population of lead-generation libraries, proving that the diazepane core could be systematically decorated to probe novel biological targets[4].

Fig 1. Evolution of 1,4-diazepane-5-carboxamide synthesis from artifact to targeted lead.

Modern Directed Synthesis: SARS-CoV-2 Mpro Inhibition

The true power of the 1,4-diazepane-5-carboxamide scaffold was recently showcased in the hit-to-lead optimization of SARS-CoV-2 Mpro inhibitors. Researchers at Idorsia Pharmaceuticals utilized High-Throughput Medicinal Chemistry (HTMC) combined with Molecular Dynamics (MD) simulations to optimize a weak 14 µM hit into a potent 16 nM lead compound[5].

The Structural Rationale